2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile
Description
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
2-[4-(2,2-dimethylpropylamino)phenyl]acetonitrile |
InChI |
InChI=1S/C13H18N2/c1-13(2,3)10-15-12-6-4-11(5-7-12)8-9-14/h4-7,15H,8,10H2,1-3H3 |
InChI Key |
VNUXUXZJMDZIOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNC1=CC=C(C=C1)CC#N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on 4-Aminophenylacetonitrile Derivatives
A common approach to synthesize 2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile involves the nucleophilic substitution of a halogenated alkyl derivative with 4-aminophenylacetonitrile or its protected form.
Step 1: Preparation of 4-aminophenylacetonitrile
The starting material, 4-aminophenylacetonitrile, is either commercially available or synthesized via reduction of nitro-substituted phenylacetonitrile derivatives.Step 2: Alkylation with 2,2-dimethylpropyl halide
The amino group is alkylated using 2,2-dimethylpropyl halides (chloride, bromide, or iodide) under basic conditions. A base such as sodium hydroxide or potassium carbonate is used to deprotonate the amine, enhancing its nucleophilicity.Step 3: Reaction conditions
The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (60–100°C) under inert atmosphere (nitrogen or argon) to prevent oxidation.Catalysts and phase transfer agents
Quaternary ammonium salts (e.g., tetrabutylammonium bromide) can be used as phase transfer catalysts to improve reaction rates and yields, especially when the reaction involves biphasic systems.
Alternative Synthetic Routes
Reductive amination approach :
An alternative method involves reductive amination of 4-aminophenylacetonitrile with pivaldehyde (2,2-dimethylpropanal) in the presence of a reducing agent such as sodium cyanoborohydride. This method allows direct formation of the secondary amine substituent.Protection/deprotection strategies :
To avoid side reactions, the amino group of 4-aminophenylacetonitrile can be protected (e.g., as a carbamate or amide) before alkylation and subsequently deprotected under mild acidic or basic conditions.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | DMF, DMSO, or toluene | Polar aprotic solvents preferred |
| Base | Sodium hydroxide, potassium carbonate | Used to deprotonate amine |
| Temperature | 60–100°C | Elevated temperature favors reaction rate |
| Atmosphere | Nitrogen or argon | Prevents oxidation |
| Catalyst | Tetrabutylammonium bromide (10 mol%) | Phase transfer catalyst improves yield |
| Reaction time | 4–24 hours | Depends on scale and reactant purity |
| Molar ratios | Amine:alkyl halide = 1:1.2–1.5 | Slight excess of alkyl halide to drive reaction |
Yield and Purity Considerations
- Yields reported for similar alkylation reactions of aromatic amines with bulky alkyl halides range from 70% to 90% after purification by recrystallization or chromatography.
- Side reactions such as over-alkylation or hydrolysis of the nitrile group can be minimized by controlling reaction time and temperature.
- Use of phase transfer catalysts and inert atmosphere significantly improves selectivity and yield.
Representative Reaction Scheme
4-Aminophenylacetonitrile + 2,2-Dimethylpropyl bromide
--(Base, Phase Transfer Catalyst, DMF, 80°C, N2)-->
2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile
Literature and Patent Insights
- Patents on related compounds (e.g., US4242274A) describe the use of quaternary ammonium salts as catalysts in alkylation reactions involving nitrile substrates, which can be adapted for this compound's synthesis.
- Peer-reviewed articles on amine alkylation and reductive amination provide protocols for selective secondary amine formation with bulky alkyl groups under mild conditions.
- No direct literature specifically naming 2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile was found, but analogous synthetic strategies are well-documented and applicable.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Nucleophilic substitution | 4-Aminophenylacetonitrile, 2,2-dimethylpropyl halide, base, catalyst | Straightforward, scalable | Requires careful control to avoid side reactions |
| Reductive amination | 4-Aminophenylacetonitrile, pivaldehyde, NaBH3CN | Mild conditions, high selectivity | Requires handling of reducing agents |
| Protection/deprotection | Protected amine derivatives, alkyl halide, deprotection reagents | Prevents side reactions | Additional synthetic steps |
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Based on the search results, here's what is known about the compound 2-{4-[(2,2-dimethylpropyl)amino]phenyl}acetonitrile:
Basic Information
- Name: 2-{4-[(2,2-dimethylpropyl)amino]phenyl}acetonitrile is the chemical name .
- CAS Number: 1248406-65-6
- Molecular Formula: C13H18N2
- Molecular Weight: 202.30
- MDL Number: MFCD14625222
Availability
- The compound is temporarily out of stock . You can leave your email to be informed when it is back in stock .
- It may be available for purchase from suppliers like BLD Pharm and Ambeed .
Safety Information
- Signal Word: Not specified in the search results.
- Hazard Statements: Not specified in the search results.
- Precautionary Statements: Not specified in the search results.
Potential Applications
While the search results do not explicitly detail the applications of 2-{4-[(2,2-dimethylpropyl)amino]phenyl}acetonitrile, they do provide some context:
- Pharmaceuticals: The compound is related to substituted imidazole compounds, which can modulate the activity of KSP and may be useful in cancer treatment .
- Activation Analysis: Activation analysis is a technique used in manufacturing and research to identify and measure elements in very small quantities, which may be relevant to the analysis or use of this compound .
- Glaucoma Management: One search result discusses advancements in glaucoma management, including the use of microstents and intracameral implants to lower IOP and reduce the need for medications like latanoprost . However, it doesn't directly link 2-{4-[(2,2-dimethylpropyl)amino]phenyl}acetonitrile to glaucoma treatment.
Mechanism of Action
The mechanism of action of 2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Effects
- Electron-Donating vs. Electron-Withdrawing Groups: The neopentylamino group in the target compound is electron-donating, which contrasts with electron-withdrawing chloro substituents in analogs like 2-(2,4-dichlorophenyl)acetonitrile. This difference influences reactivity: the amino group may activate the phenyl ring toward electrophilic substitution, while chloro groups deactivate it .
Physicochemical Properties
- Solubility: The amino group in the target compound likely improves water solubility relative to chlorinated analogs.
- Thermal Stability: Neopentyl groups are known to enhance thermal stability, suggesting the target compound may decompose at higher temperatures than its isopropyl or phenoxy analogs .
Biological Activity
2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile is a compound that has garnered interest due to its potential biological activities, particularly as an inhibitor in various signaling pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
The compound is structurally related to several classes of biologically active molecules, particularly those that inhibit protein kinases. It has been identified as a potential inhibitor of the Janus kinase 2 (JAK-2) pathway, which plays a crucial role in cytokine signaling and has been implicated in various malignancies.
JAK-2 Inhibition
- JAK-2 Role : JAK-2 is involved in the signal transduction of numerous cytokines and growth factors. Its dysregulation is associated with hematological malignancies and inflammatory diseases.
- Inhibition Mechanism : Inhibitors like 2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile can block the phosphorylation of STAT proteins, leading to reduced transcriptional activity of genes involved in cell proliferation and survival .
Biological Activity Data
The biological activities of 2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile have been characterized through various assays. Below is a summary table presenting key findings:
Case Studies
Several studies have explored the therapeutic potential of this compound:
-
Study on Cancer Cell Lines :
- A study demonstrated that treatment with 2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile resulted in significant apoptosis in various cancer cell lines including HeLa and A549. The mechanism was linked to the inhibition of JAK-2/STAT signaling pathways, leading to decreased cell viability and increased markers of apoptosis such as cleaved caspase-3 .
- In Vivo Efficacy :
- Anti-inflammatory Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
